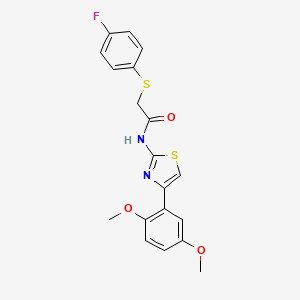

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide" is a synthetic molecule that likely possesses a thiazole core, a common feature in many pharmacologically active compounds. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The presence of dimethoxyphenyl and fluorophenyl groups suggests potential for interaction with biological targets, possibly leading to antioxidant, anti-inflammatory, or anticancer activities as seen in similar structures .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the cyclization of thioamides or the reaction of α-haloketones with thioamides or thioureas. In the context of the provided data, similar compounds have been synthesized using various starting materials and conditions. For instance, compounds with anti-inflammatory and antioxidant properties were synthesized by reacting aryl derivatives with thiazolidinones . Another approach involved the reaction of aminobenzoic acid with aminothiophenol, followed by acetylation and further modification with heterocyclic mercapto derivatives . The synthesis of the specific compound would likely follow a similar pathway, involving the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups through subsequent reactions.

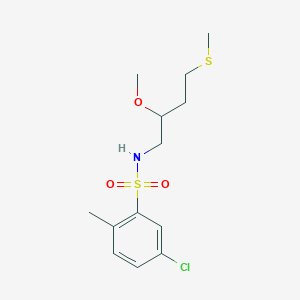

Molecular Structure Analysis

Thiazole derivatives often exhibit interesting molecular geometries due to the presence of multiple substituents that can influence the overall shape and electronic distribution of the molecule. For example, a related compound demonstrated dihedral angles between the acetamide group and the phenyl and thiazole rings, which can affect the molecule's binding to biological targets . The specific angles and molecular geometry of "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide" would need to be determined through X-ray crystallography or computational modeling to understand its potential interactions with biological molecules.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. They can undergo nucleophilic substitution, electrophilic substitution, and coupling reactions, which can be utilized to introduce different functional groups or to create larger, more complex structures. The presence of acetamide and thioether functionalities in the compound suggests potential reactivity sites for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The dimethoxy and fluorophenyl groups in the compound are likely to affect its lipophilicity, which in turn can influence its bioavailability and distribution within biological systems. The compound's reactivity and interaction with biological targets can be predicted based on the electronic properties of the thiazole ring and the attached substituents. These properties are crucial for understanding the compound's behavior in biological assays and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-24-13-5-8-17(25-2)15(9-13)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCPSGXALCLKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)

![3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride](/img/structure/B3020532.png)

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)